molecular formula C21H27BrN6O3 B2689372 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898454-75-6

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2689372
CAS RN: 898454-75-6
M. Wt: 491.39
InChI Key: QGAIHBBWYJXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O3 and its molecular weight is 491.39. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Antimicrobial Applications

One notable application involves the design and synthesis of novel purine linked piperazine derivatives to target and inhibit Mycobacterium tuberculosis. These compounds, including ones with structural similarities to the specified chemical, have been shown to disrupt the biosynthesis of peptidoglycan in Mycobacterium tuberculosis, demonstrating antiproliferative effects. Such derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv, with some possessing greater potencies relative to current drugs like Ethambutol. This research highlights the potential of purine-piperazine derivatives in developing new preclinical agents for tuberculosis treatment (Konduri et al., 2020).

Structural Chemistry and Solution Structures

Research on the solution structures and NMR-spectra of some piperazine-2,5-diones, including those with bromobenzyl components, reveals detailed insights into their chemical behavior and conformation. These studies help in understanding the molecular structure and potential reactivity of such compounds, which is essential for their application in drug design and development (Elix et al., 1986).

Potential in Synthesis of Bioactive Compounds

Another application involves the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, where the structural framework includes elements similar to the specified chemical. These compounds serve as models for saframycins, highlighting the utility of such structures in synthesizing bioactive molecules that could lead to the development of new therapeutic agents (Saito et al., 1997).

properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O3/c1-3-31-13-12-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)14-15-4-6-16(22)7-5-15/h4-7H,3,8-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIHBBWYJXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18576693

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